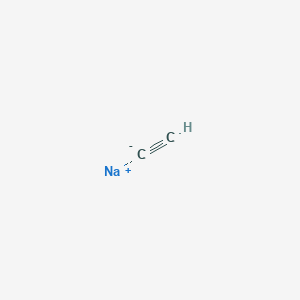
Potassium ribonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ribonate is a chemical compound that has been extensively researched for its potential applications in various fields, including biochemistry, molecular biology, and medicine. It is a derivative of ribonucleic acid (RNA), which is a crucial component of the genetic material of all living organisms.
Wissenschaftliche Forschungsanwendungen
Potassium ribonate has numerous scientific research applications, including:
1. Potassium ribonate structure and function: Potassium ribonate can be used to study the structure and function of Potassium ribonate molecules. By modifying specific sites in the Potassium ribonate molecule, researchers can gain insights into how Potassium ribonate interacts with other molecules and how it carries out its biological functions.
2. Potassium ribonate-protein interactions: Potassium ribonate can also be used to study the interactions between Potassium ribonate and proteins. By attaching a potassium ion to specific sites in the Potassium ribonate molecule, researchers can study how these interactions occur and how they affect cellular processes.
3. Potassium ribonate-based therapeutics: Potassium ribonate has potential applications in the development of Potassium ribonate-based therapeutics. By modifying Potassium ribonate molecules with a potassium ion, researchers can create molecules that are more stable and have improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of potassium ribonate is not fully understood, but it is thought to involve the interaction of the potassium ion with specific sites in the Potassium ribonate molecule. This interaction may affect the structure and function of the Potassium ribonate molecule, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of potassium ribonate are still being studied. However, it is thought to have a variety of effects on cellular processes, including:
1. Potassium ribonate stability: Potassium ribonate can increase the stability of Potassium ribonate molecules, making them more resistant to degradation.
2. Potassium ribonate folding: Potassium ribonate can affect the folding of Potassium ribonate molecules, which can in turn affect their biological function.
3. Potassium ribonate-protein interactions: Potassium ribonate can affect the interactions between Potassium ribonate and proteins, which can have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using potassium ribonate in lab experiments include its specificity and control over Potassium ribonate modification. However, there are also limitations to its use, including its potential toxicity and the difficulty of synthesizing and purifying the compound.
Zukünftige Richtungen
There are numerous future directions for research on potassium ribonate, including:
1. Potassium ribonate-based therapeutics: Further research is needed to determine the potential of potassium ribonate-modified Potassium ribonate molecules as therapeutics.
2. Potassium ribonate structure and function: More research is needed to understand the structure and function of Potassium ribonate molecules and how they interact with other molecules.
3. Potassium ribonate-protein interactions: Further research is needed to understand the interactions between Potassium ribonate and proteins and how they affect cellular processes.
4. Synthesis and purification methods: More efficient and scalable synthesis and purification methods for potassium ribonate are needed to facilitate its use in research and potential therapeutic applications.
Conclusion:
Potassium ribonate is a chemical compound that has potential applications in various fields, including biochemistry, molecular biology, and medicine. Its unique chemical structure allows for specific and controlled modification of Potassium ribonate molecules, which can be used to study Potassium ribonate structure and function, Potassium ribonate-protein interactions, and potential therapeutic applications. However, further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of using potassium ribonate in lab experiments and therapeutic applications.
Synthesemethoden
The synthesis of potassium ribonate involves the chemical modification of Potassium ribonate molecules. This can be achieved by using a variety of chemical reagents, including periodate, cyanogen bromide, and sodium chlorite. These reagents can selectively cleave certain bonds in the Potassium ribonate molecule, creating reactive sites that can be used to attach a potassium ion. The resulting compound, potassium ribonate, has a unique chemical structure that allows it to interact with other molecules in a specific and controlled manner.
Eigenschaften
CAS-Nummer |
18315-89-4 |
|---|---|
Produktname |
Potassium ribonate |
Molekularformel |
C5H9KO6 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
potassium;(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4-;/m1./s1 |
InChI-Schlüssel |
HSMKJRYJAZFMNP-WPFDICAFSA-M |
Isomerische SMILES |
C([C@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[K+] |
SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Kanonische SMILES |
C(C(C(C(C(=O)[O-])O)O)O)O.[K+] |
Synonyme |
POTASSIUM RIBONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)


![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)


![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)





